![molecular formula C10H6N4O3 B12359612 4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B12359612.png)
4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid is a heterocyclic compound that belongs to the triazoloquinoxaline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoxaline moiety The presence of the oxo group at the 4-position and the carboxylic acid group at the 2-position further enhances its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization using an oxidation-reduction mechanism with chloranil . The reaction conditions often include refluxing in solvents such as dichloroethane or ethanol, and the use of catalysts like hydrochloric acid or thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-compatible catalysts and solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an AMPA receptor antagonist, which could have implications in the treatment of neurological disorders.
Pharmacology: It has shown promise as an anticancer agent due to its ability to intercalate DNA and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Antimicrobial Activity: Preliminary studies have indicated that the compound and its derivatives possess antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets:
AMPA Receptor Antagonism: The compound binds to the AMPA receptor, inhibiting its activity and thereby modulating synaptic transmission in the central nervous system.
DNA Intercalation: The compound intercalates into DNA, disrupting the replication process and inducing apoptosis in cancer cells.
Pro-apoptotic Pathways: It upregulates pro-apoptotic proteins such as BAX and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid can be compared with other similar compounds in the triazoloquinoxaline family:
[1,2,4]triazolo[4,3-a]quinoxaline: This compound shares a similar core structure but differs in the position of the triazole ring fusion.
[1,2,4]triazolo[4,3-b]quinoxaline: Another structural isomer, this compound has shown potential as an anti-inflammatory agent.
[1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-one: This derivative has been explored for its antimicrobial and chemotherapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H6N4O3 |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C10H6N4O3/c15-9-8-12-7(10(16)17)13-14(8)6-4-2-1-3-5(6)11-9/h1-4,6H,(H,16,17) |
InChI Key |
AJWVALYKZWNOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C3=NC(=NN23)C(=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12359533.png)
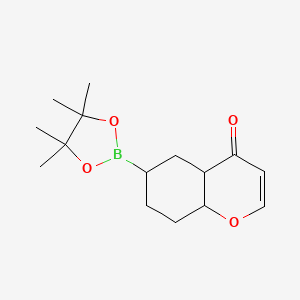
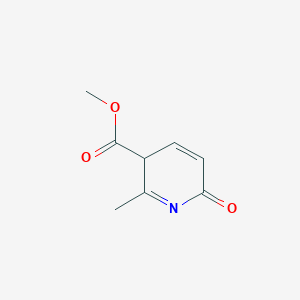
![7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12359542.png)
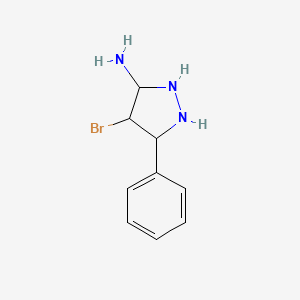
![1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone](/img/structure/B12359562.png)
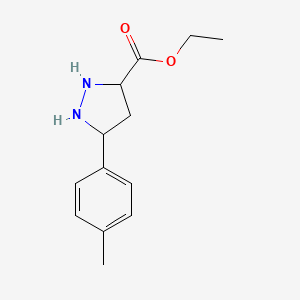
![5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12359577.png)
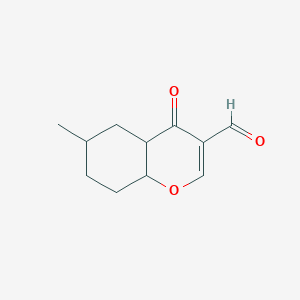

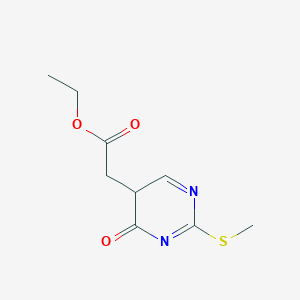
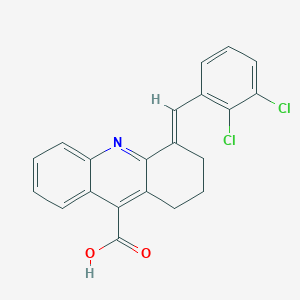

![6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12359611.png)
